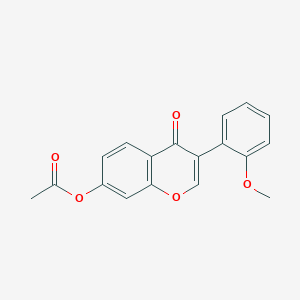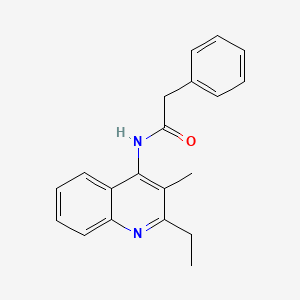![molecular formula C18H19N3S B5553469 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine is a compound that belongs to the thieno[2,3-d]pyrimidine family, a class known for its diverse chemical reactions and significant biological activities. This compound, like its relatives, showcases a range of physical and chemical properties that make it an interesting subject of study in materials science and potentially in pharmacology, although the focus here excludes drug use and dosage.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multistep chemical reactions, starting from basic building blocks to form the core structure. For instance, a study by Ishikawa and Yamaguchi (1980) describes a method for synthesizing 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives, which might offer insights into similar synthetic pathways for 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine (Ishikawa & Yamaguchi, 1980).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives, including 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine, can be studied using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques help in elucidating the arrangement of atoms and the geometry of the molecule. An example is the study by Mohan et al. (2003), which discusses the crystal and molecular structures of related pyrimidinethione derivatives (Mohan et al., 2003).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives participate in various chemical reactions, such as cycloadditions, substitutions, and transformations that can modify the core structure or add functional groups to the molecule. The reactivity can be influenced by substituents on the thieno[2,3-d]pyrimidine core, as described in the synthesis of pyrimido[4,5-d]pyrimidine derivatives by Prajapati and Thakur (2005), which showcases the versatility of these compounds in chemical synthesis (Prajapati & Thakur, 2005).
Applications De Recherche Scientifique
Nonlinear Optics (NLO) Applications
The structural parameters and electronic properties of thiopyrimidine derivatives, including those similar to 4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine, have been extensively studied for their promising applications in nonlinear optics (NLO) and medicine. These compounds exhibit significant NLO properties, making them candidates for optoelectronic high-tech applications. The study by Hussain et al. (2020) conducted a comparative analysis using density functional theory (DFT) and time-dependent DFT (TDDFT), revealing the considerable NLO character of these molecules, which suggests their potential for advanced optoelectronic devices (Hussain et al., 2020).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of pyrimidine derivatives. For instance, Behalo (2008) reported on the synthesis of novel pyrido[2,3-d]pyrimidine systems and their antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Behalo, 2008). Similarly, Goudgaon and Sheshikant (2013) focused on synthesizing C6 substituted pyrimidine analogs, showing good antifungal activity, indicating their value in antifungal drug development (Goudgaon & Sheshikant, 2013).
Drug Design and Biological Activity
The pyrimidine nucleus is a key component in medicinal chemistry, with various derivatives showing significant therapeutic potentials. For instance, Karati (2022) discussed the synthesis of 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile derivatives and their antibacterial, antifungal, and antiviral activities due to the presence of azomethine groups. This underscores the versatility of pyrimidine derivatives in drug design and pharmaceutical applications (Karati, 2022).
Mécanisme D'action
While the specific mechanism of action for “4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine” is not mentioned in the search results, pyrimidines in general have been known to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Orientations Futures
Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have also been given . This could potentially include the development of “4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine” derivatives with enhanced anti-inflammatory activities and minimum toxicity .
Propriétés
IUPAC Name |
4-(azepan-1-yl)-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-2-7-11-21(10-6-1)17-15-12-16(14-8-4-3-5-9-14)22-18(15)20-13-19-17/h3-5,8-9,12-13H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFBLXSBSPLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)
![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)
